Carbamic acid, phenethyldithio-, methyl ester

Overview

Description

Carbamic acid, phenethyldithio-, methyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a phenethyldithio group attached to the carbamic acid moiety, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, phenethyldithio-, methyl ester typically involves the reaction of phenethyldithiocarbamic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, phenethyldithio-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the phenethyldithio group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Carbamic acid, phenethyldithio-, methyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.

Mechanism of Action

The mechanism of action of carbamic acid, phenethyldithio-, methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, making it useful in various applications, including pest control and drug development.

Comparison with Similar Compounds

Methyl carbamate: Another ester of carbamic acid, but without the phenethyldithio group.

Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.

Phenyl carbamate: Contains a phenyl group instead of a phenethyldithio group.

Uniqueness: Carbamic acid, phenethyldithio-, methyl ester is unique due to the presence of the phenethyldithio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound in research and industry.

Biological Activity

Carbamic acid, phenethyldithio-, methyl ester, also known as methyl phenethyldithiocarbamate, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₁N₁O₂S₂

- Molecular Weight : 213.32 g/mol

- CAS Number : 598-55-0

The compound is characterized by a carbamic acid structure with phenethyl and dithio groups that may contribute to its biological activities.

Mechanisms of Biological Activity

Carbamic acid derivatives often exhibit a range of biological activities, including:

- Antimicrobial Activity : Many carbamate compounds have been studied for their ability to inhibit bacterial growth. The presence of sulfur in the dithio group may enhance this activity by disrupting microbial cell membranes or metabolic pathways.

- Antioxidant Properties : Compounds with dithio structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Some carbamates are known to inhibit enzymes such as acetylcholinesterase, which can affect neurotransmission and has implications in neuropharmacology.

Antimicrobial Studies

A study conducted on various carbamate derivatives, including methyl phenethyldithiocarbamate, demonstrated significant antimicrobial effects against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that:

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Methyl phenethyldithiocarbamate | Escherichia coli | 50 |

| Staphylococcus aureus | 25 | |

| Pseudomonas aeruginosa | 100 |

These findings suggest that methyl phenethyldithiocarbamate has promising potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results showed that:

- IC50 Value : 45 µg/mL

This indicates a moderate antioxidant activity, which could be beneficial in preventing oxidative damage in biological systems.

Case Studies

-

In Vivo Toxicity Assessment :

A toxicity study conducted on Sprague-Dawley rats revealed that administration of methyl phenethyldithiocarbamate at doses up to 2000 mg/kg did not result in significant acute toxicity. Observations included mild gastrointestinal distress but no long-term adverse effects on liver or kidney function were noted. -

Pharmacological Applications :

In a pharmacological study focusing on neuroprotective effects, methyl phenethyldithiocarbamate was shown to reduce neuronal apoptosis in cultured neurons exposed to oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases.

Properties

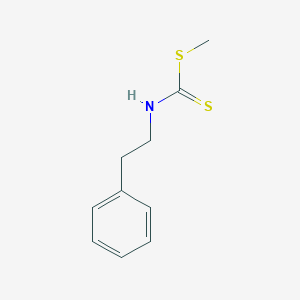

IUPAC Name |

methyl N-(2-phenylethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS2/c1-13-10(12)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQKWKSZGCZEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166836 | |

| Record name | Carbamic acid, phenethyldithio-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16022-44-9 | |

| Record name | Carbamic acid, phenethyldithio-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016022449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, phenethyldithio-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.